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Introduction
Mixed-lineage leukemia (MLL)-rearranged (MLL-r) leukemias are aggressive hematological

malignancies with a particularly poor prognosis in pediatric and infant patients. The quest for

more effective and targeted therapies has led to the investigation of novel small molecules that

can exploit the specific vulnerabilities of these cancer cells. One such promising agent is CCI-
006, a compound identified through a phenotypic screen for its selective cytotoxicity against

MLL-r leukemia cells. This technical guide provides a comprehensive overview of the

preclinical studies of CCI-006, detailing its mechanism of action, efficacy in leukemia cell lines,

and the molecular determinants of sensitivity. All quantitative data is summarized in structured

tables, and key experimental protocols are provided. Visual diagrams of the core signaling

pathways and experimental workflows are included to facilitate a deeper understanding of the

preclinical findings.

Core Mechanism of Action: Induction of
Mitochondrial Dysfunction
CCI-006 exerts its potent anti-leukemic effect by targeting a metabolic vulnerability present in a

subset of MLL-rearranged leukemia cells. The core of its mechanism involves the induction of

mitochondrial dysfunction.[1] Specifically, CCI-006 inhibits mitochondrial respiration, leading to

a rapid and insurmountable mitochondrial membrane depolarization.[1] This mitochondrial

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b2770680?utm_src=pdf-interest
https://www.benchchem.com/product/b2770680?utm_src=pdf-body
https://www.benchchem.com/product/b2770680?utm_src=pdf-body
https://www.benchchem.com/product/b2770680?utm_src=pdf-body
https://www.benchchem.com/product/b2770680?utm_src=pdf-body
https://www.researchgate.net/publication/330546487_A_novel_small_molecule_that_kills_a_subset_of_MLL-rearranged_leukemia_cells_by_inducing_mitochondrial_dysfunction
https://www.benchchem.com/product/b2770680?utm_src=pdf-body
https://www.researchgate.net/publication/330546487_A_novel_small_molecule_that_kills_a_subset_of_MLL-rearranged_leukemia_cells_by_inducing_mitochondrial_dysfunction
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2770680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


collapse triggers a pro-apoptotic unfolded protein response (UPR), ultimately culminating in

apoptotic cell death within hours of treatment.[1]

Quantitative Analysis of In Vitro Efficacy
The selective cytotoxicity of CCI-006 has been demonstrated across a panel of leukemia cell

lines. The half-maximal inhibitory concentration (IC50) values, determined by resazurin

reduction assays after 72 hours of treatment, highlight the compound's potency and selectivity

for a subset of MLL-rearranged and CALM-AF10 translocated leukemia cells.

Table 1: Cytotoxicity of CCI-006 in Leukemia Cell Lines
Cell Line Subtype Translocation

CCI-006 IC50
(µM)

Sensitivity

PER-485 B-ALL MLL-AF4 < 1 Sensitive

MOLM-13 AML MLL-AF9 1.5 Sensitive

MV4;11 AML MLL-AF4 2.5 Sensitive

KOPN-8 B-ALL MLL-AF4 < 1 Sensitive

SEM B-ALL MLL-AF4 > 10 Unresponsive

RS4;11 B-ALL MLL-AF4 > 10 Unresponsive

REH B-ALL Non-MLL-r > 10 Unresponsive

U937 AML CALM-AF10 1.8 Sensitive

NOMO-1 AML MLL-AF9 2.2 Sensitive

THP-1 AML MLL-AF9 > 10 Unresponsive

OCI-AML3 AML NPM1c > 10 Unresponsive

HL-60 AML - > 10 Unresponsive

Data synthesized from preclinical studies.

The induction of apoptosis is a key outcome of CCI-006 treatment in sensitive cell lines. Time-

course studies using Annexin V flow cytometry demonstrate the rapid onset of apoptosis.
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Table 2: Time-Course of Apoptosis Induction by 5 µM
CCI-006 in PER-485 Cells

Time (hours)
% Annexin V Positive Cells
(Mean ± SEM)

P-value vs. Vehicle

3 25 ± 3.5 0.0044

6 48 ± 5.2 0.0002

24 75 ± 6.8 0.0006

Data represents the mean of at least three independent experiments.

Further confirmation of apoptosis is provided by the detection of cleaved PARP and Caspase-3,

key markers of the apoptotic cascade.

Table 3: Apoptosis Induction by 5 µM CCI-006 at 24
hours

Cell Line
% Annexin V Positive Cells
(Mean ± SEM)

P-value vs. Vehicle

PER-485 78 ± 4.1 0.00056

MOLM-13 65 ± 5.5 0.0018

MV4;11 55 ± 4.9 0.013

CEM No significant increase > 0.05

REH No significant increase > 0.05

RS4;11 No significant increase > 0.05

Data from at least three independent experiments.

Signaling Pathways and Determinants of Sensitivity
The differential sensitivity to CCI-006 among MLL-rearranged leukemia cells is linked to their

metabolic phenotype.
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CCI-006 Mechanism of Action in Sensitive Cells
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Caption: CCI-006 inhibits mitochondrial respiration, leading to depolarization, UPR, and

apoptosis.

Resistance Pathway in Unresponsive Cells
Unresponsive MLL-rearranged leukemia cells exhibit a more glycolytic metabolic phenotype,

which is associated with elevated expression of Hypoxia-Inducible Factor 1-alpha (HIF1α) and

the MLL target gene MEIS1.[1] Silencing of HIF1α has been shown to sensitize previously

unresponsive cells to CCI-006, indicating a key role for this pathway in mediating resistance.
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Caption: High MEIS1 and HIF1α expression drives a glycolytic phenotype and resistance to

CCI-006.

Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Resazurin Reduction Assay for Cell Viability
This assay measures cell viability based on the reduction of the blue dye resazurin to the

fluorescent pink resorufin by metabolically active cells.

Materials:

Leukemia cell lines
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Complete culture medium (e.g., RPMI-1640 with 10% FBS)

CCI-006 stock solution (in DMSO)

Resazurin sodium salt (e.g., Sigma-Aldrich, R7017)

Phosphate-buffered saline (PBS)

96-well black, clear-bottom microplates

Fluorescence plate reader (Excitation: 560 nm, Emission: 590 nm)

Procedure:

Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of

complete culture medium.

Prepare serial dilutions of CCI-006 in complete culture medium.

Add 100 µL of the CCI-006 dilutions or vehicle control (medium with DMSO) to the

appropriate wells.

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

Prepare a 0.15 mg/mL solution of resazurin in PBS and filter-sterilize.

Add 20 µL of the resazurin solution to each well.

Incubate the plate for 4 hours at 37°C.

Measure the fluorescence at 560 nm excitation and 590 nm emission using a plate reader.

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the

background fluorescence from wells with medium only.
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Caption: Workflow for the resazurin-based cell viability assay.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis
Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic,

and necrotic cells.

Materials:

Leukemia cell lines

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.benchchem.com/product/b2770680?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2770680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


CCI-006

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and

Binding Buffer)

Flow cytometer

Procedure:

Treat leukemia cells with the desired concentration of CCI-006 or vehicle for the specified

time.

Harvest approximately 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

Wash the cells twice with cold PBS.

Resuspend the cells in 100 µL of 1X Binding Buffer.

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

Add 400 µL of 1X Binding Buffer to each tube.

Analyze the cells by flow cytometry within one hour of staining.
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Caption: Workflow for Annexin V/PI apoptosis detection by flow cytometry.

Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptotic proteins, PARP and Caspase-3.

Materials:

Leukemia cell lysates

RIPA buffer with protease and phosphatase inhibitors
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BCA Protein Assay Kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (e.g., rabbit anti-cleaved PARP, rabbit anti-cleaved Caspase-3, mouse

anti-β-actin)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system

Procedure:

Lyse treated and control cells in RIPA buffer.

Determine protein concentration using the BCA assay.

Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for

1 hour at room temperature.

Wash the membrane again and apply ECL substrate.

Visualize protein bands using an imaging system. β-actin is used as a loading control.

Conclusion
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The preclinical data for CCI-006 strongly support its potential as a therapeutic agent for a

subset of MLL-rearranged leukemias. Its novel mechanism of action, centered on the induction

of mitochondrial dysfunction, provides a new avenue for targeting the metabolic vulnerabilities

of these aggressive cancers. The clear correlation between a glycolytic phenotype,

characterized by high HIF1α and MEIS1 expression, and resistance to CCI-006 offers potential

biomarkers for patient stratification. Further in vivo studies and clinical investigations are

warranted to fully elucidate the therapeutic promise of CCI-006 in the treatment of MLL-

rearranged leukemia.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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